3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid
Overview
Description
Desethyl Dabigatran Etexilate is a derivative of Dabigatran Etexilate, which is a prodrug of Dabigatran, a direct thrombin inhibitor. Dabigatran Etexilate is widely used as an anticoagulant for the prevention and treatment of thromboembolic disorders, such as atrial fibrillation and deep vein thrombosis . Desethyl Dabigatran Etexilate is an intermediate metabolite formed during the biotransformation of Dabigatran Etexilate in the body .
Mechanism of Action
Target of Action
Desethyl Dabigatran Etexilate, also known as BIBR-1087SE, primarily targets thrombin , a key enzyme in the coagulation pathway . Thrombin plays a crucial role in converting fibrinogen to fibrin, which is a critical step in blood clot formation .
Mode of Action
BIBR-1087SE is a prodrug that is hydrolyzed to the active form, dabigatran , by intestinal and hepatic carboxylesterases . Dabigatran is a reversible competitive thrombin inhibitor . It directly inhibits the conversion of fibrinogen to fibrin by thrombin, thereby impairing the clotting process and acting as an anticoagulant . This interaction with its target results in the prevention of blood clot formation.
Biochemical Pathways
Upon absorption, Desethyl Dabigatran Etexilate is rapidly hydrolyzed by a carboxylesterase (CES)2 enzyme in the intestine to form two parallel intermediate metabolites, dabigatran ethylester (BIBR0951) and desethyl dabigatran Etexilate (BIBR1087), which are further converted to dabigatran by hepatic CES1/2 enzymes . The inhibition of thrombin by dabigatran disrupts the coagulation pathway, preventing the conversion of fibrinogen to fibrin and the subsequent formation of blood clots .
Pharmacokinetics
Desethyl Dabigatran Etexilate exhibits predictable pharmacokinetics, allowing for a fixed-dose regimen without the need for coagulation monitoring . Following oral administration, peak plasma concentrations of dabigatran are reached approximately 2 hours after administration . The elimination half-life is 12 to 14 hours, with clearance predominantly occurring via renal excretion of unchanged drug . The pharmacokinetic profile of dabigatran is consistent across a broad range of different patient populations and is unaffected by gender, body weight, ethnic origin, obesity, and mild-to-moderate hepatic impairment .
Result of Action
The primary result of Desethyl Dabigatran Etexilate’s action is the prevention of blood clot formation. By inhibiting thrombin, it prevents the conversion of fibrinogen to fibrin, a critical step in blood clot formation . This results in an anticoagulant effect, reducing the risk of venous thromboembolic events or stroke in patients with conditions such as atrial fibrillation .
Action Environment
The action of Desethyl Dabigatran Etexilate can be influenced by various environmental factors. For instance, the drug’s absorption and metabolism can be affected by the patient’s intestinal and hepatic function, as these are key sites for the drug’s conversion to its active form . Additionally, renal function is a significant factor in the drug’s elimination, and impaired renal function can lead to increased drug levels and potential toxicity . Therefore, careful monitoring and dose adjustments may be necessary in patients with impaired renal function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Desethyl Dabigatran Etexilate involves multiple steps, starting from bromobenzene. The process includes nitration, cyanation, Pinner reaction, esterification, reduction, and alkylation . The detailed steps are as follows:
Nitration: Bromobenzene is nitrated to form nitrobromobenzene.
Cyanation: The nitro group is converted to a cyano group.
Pinner Reaction: The cyano group is transformed into an imino ether.
Esterification: The imino ether undergoes esterification to form an ester.
Reduction: The ester is reduced to form an alcohol.
Alkylation: The alcohol is alkylated to form Desethyl Dabigatran Etexilate.
Industrial Production Methods: Industrial production of Desethyl Dabigatran Etexilate follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production .
Chemical Reactions Analysis
Types of Reactions: Desethyl Dabigatran Etexilate undergoes various chemical reactions, including:
Oxidation: Conversion of alcohol groups to carbonyl groups.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation reagents like thionyl chloride and phosphorus tribromide are employed.
Major Products: The major products formed from these reactions include various intermediates that are further processed to obtain Desethyl Dabigatran Etexilate .
Scientific Research Applications
Desethyl Dabigatran Etexilate has several scientific research applications:
Comparison with Similar Compounds
Dabigatran Etexilate: The parent compound, which is also a prodrug of Dabigatran.
Rivaroxaban: Another direct oral anticoagulant that inhibits factor Xa.
Apixaban: A direct factor Xa inhibitor used for similar indications.
Uniqueness: Desethyl Dabigatran Etexilate is unique due to its specific metabolic pathway and its role as an intermediate metabolite of Dabigatran Etexilate. Unlike other anticoagulants, it specifically targets thrombin, providing a different mechanism of action compared to factor Xa inhibitors .
Properties
IUPAC Name |
3-[[2-[[4-(N-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H37N7O5/c1-3-4-5-8-19-44-32(43)37-30(33)22-10-13-24(14-11-22)35-21-28-36-25-20-23(12-15-26(25)38(28)2)31(42)39(18-16-29(40)41)27-9-6-7-17-34-27/h6-7,9-15,17,20,35H,3-5,8,16,18-19,21H2,1-2H3,(H,40,41)(H2,33,37,43) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEWTLXHMYKLCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)O)C4=CC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H37N7O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
212321-78-3 | |
Record name | BIBR-1087SE | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0212321783 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dabigatran etexilate acid | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/441X78E2Z0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.